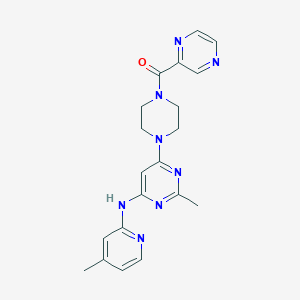

![molecular formula C14H16N6 B2705205 N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226454-53-0](/img/structure/B2705205.png)

N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

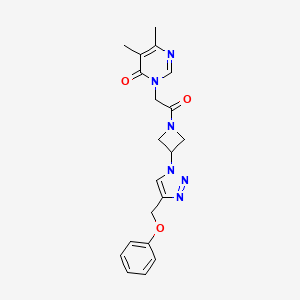

“N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” is a chemical compound that belongs to the class of pyrazolo-triazine derivatives . Pyrazole derivatives are of interest as biologically active compounds. They were the basis of the development of anti-inflammatory and antipyretic medications such as analgin, antipyrine, and butadione . They also show antimicrobial , antitumor , fungicidal , and other forms of biological activity .

Synthesis Analysis

The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied in the presence and absence of dimethyl formamide . It was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride . In its presence, a mixture of 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide, 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide, and 4-chloro-6-(5-chloro-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was obtained .Applications De Recherche Scientifique

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of this compound. These novel CDK2 inhibitors demonstrated significant cytotoxic activity against various cancer cell lines, such as MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across these cell lines .

Anticancer Kinase Inhibition

The compound’s structure suggests potential as an anticancer kinase inhibitor. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies indicated favorable pharmacokinetic properties. The observed antitumor activity further supports its potential as a kinase inhibitor .

Alteration of Cell Cycle Progression

Compound 14, one of the most potent anti-proliferative agents, significantly inhibits CDK2/cyclin A2 enzymatic activity. It achieved an IC50 value of 0.057 μM, outperforming sorafenib (IC50: 0.184 μM). Additionally, it induced alterations in cell cycle progression, making it an exciting candidate for further investigation .

Apoptosis Induction

Within HCT cells, compound 14 not only inhibited cell growth but also induced apoptosis. This dual activity underscores its potential as a multifaceted therapeutic agent .

Glycosyl Amino Derivatives

Considering the compound’s glycosyl amino derivatives, researchers have explored their biomedical applications. The hydroxy group in the keto tautomer plays a crucial role in the formation of the pyridine ring, leading to pyridone derivatives with potential therapeutic properties .

mTOR Signaling Pathway Modulation

While not directly related to this compound, understanding mTOR (mammalian target of rapamycin) signaling pathways is essential in cancer research. Prior to the development of mTOR inhibitors, such as compound 4, rapalogs were known to selectively inhibit mTORC1. However, compensatory activation of the mTORC2 complex limited their efficacy. Novel compounds like the one under investigation may offer alternative approaches to modulating mTOR signaling .

Mécanisme D'action

The mechanism of action of these compounds often involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes . The specific targets and mode of action would depend on the exact structure of the compound and its functional groups .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on their chemical structure. Factors such as solubility, stability, and permeability can influence the bioavailability of the compound .

The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Propriétés

IUPAC Name |

N-(2-methylpropyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6/c1-10(2)8-15-13-12-9-16-20(14(12)18-19-17-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZISSGRFADWRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2705122.png)

![N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705124.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2705128.png)

![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate](/img/structure/B2705139.png)

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2705143.png)